molecular formula C20H24N6O3 B2851291 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034357-25-8

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2851291
CAS No.: 2034357-25-8
M. Wt: 396.451
InChI Key: LEJSXZFZFKFIRE-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound characterized by its triazine and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the functionalization of the triazine ring, followed by the introduction of the benzofuran moiety. The process might include:

  • Formation of the Triazine Core: : This is achieved by cyclization of cyanuric chloride with dimethylamine and pyrrolidine, under controlled temperatures and inert atmospheric conditions.

  • Functionalization: : The intermediate is then reacted with methoxybenzofuran-2-carboxylic acid under basic or acidic catalytic conditions to yield the final product.

Industrial Production Methods: In an industrial context, the synthesis would likely be scaled up with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, automated synthesis platforms, and rigorous purification protocols like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: The compound can participate in various chemical reactions, including:

  • Oxidation: : It can undergo oxidative cleavage at the dimethylamino and pyrrolidinyl substituents.

  • Reduction: : The triazine ring can be selectively reduced under catalytic hydrogenation.

  • Substitution: : Nucleophilic substitutions at the triazine ring, particularly under anhydrous conditions.

Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles like alcohols or amines for substitution reactions. Reaction conditions often involve specific temperature controls and inert atmospheres to prevent unwanted side reactions.

Major Products: Major products formed include derivatives with altered substituents on the triazine ring, modified benzofuran carboxamides, and potential polymeric forms when involved in condensation reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for more complex molecules, particularly in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.

Biology: Biologically, it has been investigated for its interactions with nucleic acids and proteins, potentially serving as a probe for studying biochemical pathways.

Medicine: Medically, its derivatives are explored for potential therapeutic properties, including anti-cancer and anti-microbial activities, due to their ability to interact with DNA and cellular enzymes.

Industry: In industrial applications, it can serve as a building block in the synthesis of materials with unique optical or electronic properties, such as in the development of organic semiconductors.

Mechanism of Action

The compound's mechanism of action often involves binding to molecular targets such as enzymes or DNA. The triazine ring can interact with enzyme active sites, inhibiting their function, while the benzofuran moiety can intercalate with DNA, disrupting cellular replication processes. These interactions modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

When compared to similar compounds such as other triazine derivatives or benzofuran carboxamides, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide stands out for its dual functional groups which allow diverse chemical reactivity and biological activities. Similar compounds include:

  • Cyanuric Acid: : Another triazine derivative, known for its applications in water treatment.

  • 7-Methoxybenzofuran-2-carboxylic Acid: : A parent compound in the benzofuran family, used in the synthesis of various pharmaceutical agents.

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Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-25(2)19-22-16(23-20(24-19)26-9-4-5-10-26)12-21-18(27)15-11-13-7-6-8-14(28-3)17(13)29-15/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJSXZFZFKFIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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